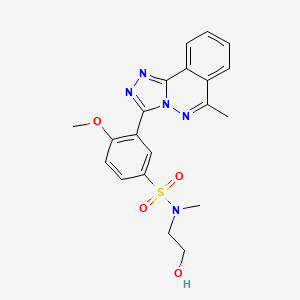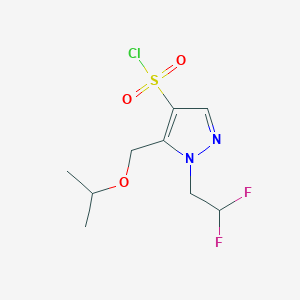
(2,2-Dimethoxycyclohexyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(2,2-Dimethoxycyclohexyl)methanol” were not found, methanol synthesis from H2 and CO2 has been extensively studied . The process involves detailed simulations with heat integration and techno-economic analyses .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethoxycyclohexyl)methanol” consists of a cyclohexane ring with two methoxy groups (OCH3) attached to the same carbon atom and a hydroxyl group (OH) attached to an adjacent carbon atom.
Aplicaciones Científicas De Investigación
Photooxidation Studies
- Photosensitized Oxygenation: The photooxidation of alkyl-substituted furans, including 2-methyl-, 2,5-dimethyl-, dicyclohexano-, and menthofuran, in methanol, involves the production of crystalline derivatives via the addition of solvent to ozonide-like peroxides (Foote et al., 1967).
Chemical Synthesis and Reaction Mechanisms
- Carboxylation of Methanol: In the formation of dimethylcarbonate from MeOH and CO2, the catalysis by [Nb(OMe)5]2 follows a distinct "acid-plus-base activation" of methanol, differing from other catalytic systems like Sn(IV) and dicyclohexylcarbodiimide (Aresta et al., 2006).
- Esterification Techniques: The use of 2,2-dimethoxypropane in methyl ester preparation can act as a water scavenger in esterification of acids with methanol (Radin et al., 1960).
Advanced Material Synthesis and Analysis
- Electrochemical Oxidation: The indirect electrochemical oxidation of cyclic ketones in methanol varies with ring size, influencing the formation of products like 2,2-dimethoxycyclopentanone or 2,2-dimethoxycyclo-hexanol (Barba et al., 1996).
Catalysis and Chemical Reactions
- Dimethoxymethane Synthesis: Research on synthesizing dimethoxymethane (DMM) from methanol over various catalysts highlights the influence of catalyst component, feed composition, and temperature on performance (Thavornprasert et al., 2016).
- Methanolysis of Insecticides: Studies on the methanolysis of insecticides like paraoxon in methanol solution have demonstrated significant acceleration of the reaction in the presence of La(OTf)3, a catalyst (Tsang et al., 2003).
Sustainable Energy and Industrial Applications
- Methanol as a Hydrogen Donor: Methanol can act as a hydrogen donor towards organic substrates in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).
- Methanol Synthesis from Syngas: Methanol, used in creating DMM, formic acid, and dimethyl ether, can be produced from CO2 and H2, reducing CO2 emissions. The development of highly active catalysts for methanol synthesis is crucial (Chen et al., 2021).
Safety and Hazards
While specific safety and hazard information for “(2,2-Dimethoxycyclohexyl)methanol” was not found, general safety measures for handling chemicals should always be followed. These include keeping the product away from heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .
Mecanismo De Acción
Target of Action
Methanol and its derivatives are known to interact with various enzymes such as methanol dehydrogenase .
Mode of Action
Methanol and its derivatives, in general, are oxidized by enzymes like methanol dehydrogenase to formaldehyde . It’s plausible that (2,2-Dimethoxycyclohexyl)methanol might undergo similar enzymatic reactions.
Biochemical Pathways
Methanol is known to be involved in various biochemical pathways, including its conversion to formaldehyde by methanol dehydrogenase .
Result of Action
It’s mentioned that methanol and its derivatives have potential biological activity.
Action Environment
Factors such as ph and temperature are known to affect the activity of enzymes like methanol dehydrogenase, which could potentially interact with (2,2-dimethoxycyclohexyl)methanol .
Propiedades
IUPAC Name |
(2,2-dimethoxycyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSWUZHEAZDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxycyclohexyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Bromophenyl)methoxy]benzoic acid](/img/structure/B2640416.png)

![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)
![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)
